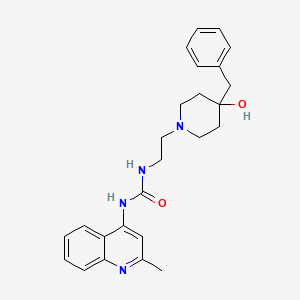
Palosuran
Cat. No. B1678358
M. Wt: 418.5 g/mol
InChI Key: WYJCYXOCHXWTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08067601B2
Procedure details


To a suspension of 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea (21.36 kg) in CH3OH (178 L) is added aqueous H2SO4 (6 L, 9.91%) during 10 min. The clear solution is filtered and further aqueous H2SO4 (33.8 L, 1.07 M) is added during 45 min. The solution is cooled to −2° C. during 1.5 h and stirred at −5 to −9° C. for 1 h. The formed precipitate is filtered, washed with cooled CH3OH (−5° C., 54 L) and dried under a stream of nitrogen provide 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea of formula I sulfate as a non-defined hydrate. The so obtained salt is exposed to humid atmosphere (>70% RH) at 25° C. to provide the title compound.
Quantity
21.36 kg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:8]1([OH:31])[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][NH:16][C:17]([NH:19][C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH3:30])[CH:21]=2)=[O:18])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:32][S:33]([OH:36])(=[O:35])=[O:34]>CO>[CH2:1]([C:8]1([OH:31])[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][NH:16][C:17]([NH:19][C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH3:30])[CH:21]=2)=[O:18])[CH2:12][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:33]([O-:36])([O-:35])(=[O:34])=[O:32]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.36 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C1(CCN(CC1)CCNC(=O)NC1=CC(=NC2=CC=CC=C12)C)O
|
|
Name
|
|
|
Quantity
|
178 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-2 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at −5 to −9° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The clear solution is filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
further aqueous H2SO4 (33.8 L, 1.07 M) is added during 45 min
|
|
Duration
|
45 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The formed precipitate is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cooled CH3OH (−5° C., 54 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under a stream of nitrogen
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C1(CCN(CC1)CCNC(=O)NC1=CC(=NC2=CC=CC=C12)C)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
